



Application Notes and Protocols: (R)-BINAPO Derivatives in Asymmetric Catalysis

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Compound of Interest		
Compound Name:	Butyl diphenylphosphinite	
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Introduction

(R)-(-)-1,1'-Binaphthyl-2,2'-diyl bis(diphenylphosphinite), commonly known as (R)-BINAPO, is a chiral phosphinite ligand derived from (R)-BINOL. Its C2-symmetric backbone and the electronic properties of the phosphinite moieties make it a valuable ligand in asymmetric catalysis. This document provides detailed application notes and protocols for the use of orthosubstituted (R)-BINAPO derivatives in ruthenium-catalyzed asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral building blocks in drug development. These ortho-substituted BINAPO ligands, abbreviated as o-BINAPO, have demonstrated high efficiency and enantioselectivity in the hydrogenation of specific substrates.[1][2][3]

Featured Application: Asymmetric Hydrogenation of β-Aryl-Substituted β-(Acylamino)acrylates and β-Keto Esters

A significant application of o-BINAPO ligands is in the ruthenium-catalyzed asymmetric hydrogenation of β -aryl-substituted β -(acylamino)acrylates and β -aryl-substituted β -keto esters. [2][3] These reactions are pivotal for producing enantiomerically pure β -amino acids and β -hydroxy acids, which are important chiral synthons for pharmaceuticals. The introduction of substituents at the 3,3'-positions of the binaphthyl backbone in o-BINAPO ligands enhances



the rigidity and steric influence of the ligand, leading to improved enantioselectivity compared to the unsubstituted BINAPO.[1][3]

Quantitative Data Summary

The following tables summarize the performance of various ortho-substituted BINAPO ligands in ruthenium-catalyzed asymmetric hydrogenations.

Table 1: Asymmetric Hydrogenation of β -Aryl-Substituted β -(Acylamino)acrylates



Entry	Subst rate (E/Z mixtu re)	Catal yst (mol %)	Ligan d	Solve nt	H ₂ (atm)	Temp (°C)	Time (h)	Yield (%)	ee (%)
1	Methyl -2- aceta mido- 3- phenyl acrylat e	Ru(CO D) ₂ Cl ₂ (1)	(R)-3,3 '- (SiMe ₃) ₂ - BINAP O	МеОН	50	50	12	>99	98
2	Methyl -2- aceta mido- 3-(4- chloro phenyl)acryla te	Ru(CO D) ₂ Cl ₂ (1)	(R)-3,3 '- (SiMe ₃) ₂ - BINAP O	МеОН	50	50	12	>99	99
3	Methyl -2- aceta mido- 3-(2- naphth yl)acry late	Ru(CO D) ₂ Cl ₂ (1)	(R)-3,3 '- (SiMe ₃) ₂ - BINAP O	MeOH	50	50	12	>99	97
4	Ethyl- 2- aceta mido- 3-	Ru(CO D) ₂ Cl ₂ (1)	(R)-3,3 '- (SiMe ₃) ₂ -	EtOH	50	50	12	>99	96



Methodological & Application

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phenyl BINAP acrylat O e

Table 2: Asymmetric Hydrogenation of β -Aryl-Substituted β -Keto Esters



Entry	Subst rate	Catal yst (mol %)	Ligan d	Solve nt	H ₂ (atm)	Temp (°C)	Time (h)	Yield (%)	ee (%)
1	Methyl 3-oxo- 3- phenyl propan oate	Ru(CO D) ₂ Cl ₂ (1)	(R)-3,3 '- (SiPh ₃) ₂ - BINAP O	МеОН	50	50	24	>99	97
2	Ethyl 3-oxo- 3-(4- methyl phenyl)propa noate	Ru(CO D) ₂ Cl ₂ (1)	(R)-3,3 '- (SiPh ₃) ₂ - BINAP O	EtOH	50	50	24	>99	96
3	Methyl 3-oxo- 3-(2- thienyl)propa noate	Ru(CO D)2Cl2 (1)	(R)-3,3 '- (SiPh ₃) ₂ - BINAP O	MeOH	50	50	24	>99	98
4	Ethyl 3-oxo- 3- phenyl propan oate	Ru(CO D) ₂ Cl ₂ (1)	(R)-3,3 '- (SiPh₃)²- BINAP O	EtOH	50	50	24	>99	95

Experimental Protocols Synthesis of (R)-3,3'-Bis(trimethylsilyl)-BINAPO Ligand



A detailed protocol for the synthesis of the (R)-3,3'-bis(trimethylsilyl)-BINAPO ligand is provided below.

Materials:

- (R)-3,3'-Bis(trimethylsilyl)-BINOL
- Chlorodiphenylphosphine
- Anhydrous Toluene
- Triethylamine (Et₃N)
- Standard Schlenk line and glassware
- Magnetic stirrer and heating mantle

Procedure:

- To a solution of (R)-3,3'-bis(trimethylsilyl)-BINOL (1.0 eq) in anhydrous toluene under an argon atmosphere, add triethylamine (2.5 eq).
- Cool the solution to 0 °C using an ice bath.
- Slowly add chlorodiphenylphosphine (2.2 eq) to the solution.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
- Filter the mixture through a pad of Celite under an argon atmosphere to remove the salt.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- The crude product is then purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the pure (R)-3,3'-bis(trimethylsilyl)-BINAPO ligand.

General Protocol for Asymmetric Hydrogenation



The following is a general procedure for the ruthenium-catalyzed asymmetric hydrogenation of β -aryl-substituted β -(acylamino)acrylates or β -keto esters.

Materials:

- Ru(COD)2Cl2
- (R)-o-BINAPO ligand (e.g., (R)-3,3'-(SiMe₃)₂-BINAPO)
- Substrate (β-aryl-substituted β-(acylamino)acrylate or β-keto ester)
- Anhydrous methanol or ethanol
- High-pressure autoclave equipped with a magnetic stir bar

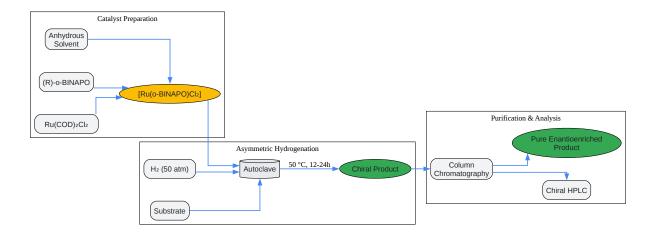
Procedure:

- In a glovebox, a glass liner for the autoclave is charged with Ru(COD)₂Cl₂ (0.01 eq) and the (R)-o-BINAPO ligand (0.011 eq).
- Anhydrous solvent (e.g., methanol) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.
- The substrate (1.0 eq) is added to the vessel.
- The glass liner is placed inside the autoclave, and the autoclave is sealed.
- The autoclave is purged with hydrogen gas three times.
- The pressure is set to the desired value (e.g., 50 atm), and the reaction is heated to the specified temperature (e.g., 50 °C) with vigorous stirring.
- After the specified time (e.g., 12-24 hours), the autoclave is cooled to room temperature, and the hydrogen pressure is carefully released.
- The reaction mixture is transferred from the liner, and the solvent is removed under reduced pressure.



- The residue is purified by column chromatography on silica gel to afford the desired hydrogenated product.
- The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

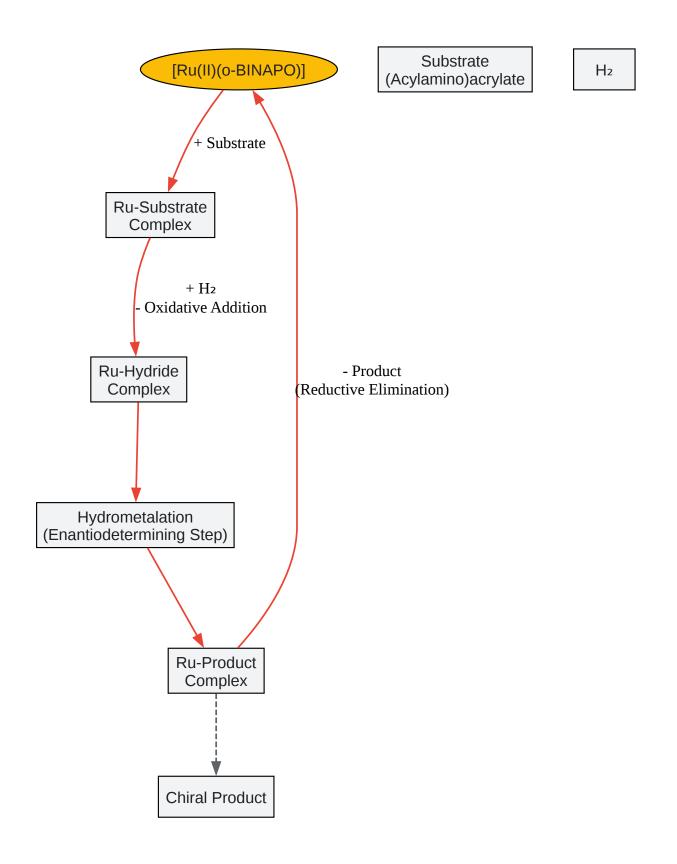
Diagrams



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Caption: Experimental workflow for Ru-catalyzed asymmetric hydrogenation.





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Caption: Proposed catalytic cycle for asymmetric hydrogenation.



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